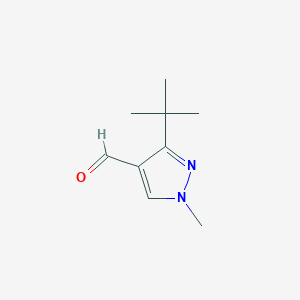

3-tert-butyl-1-methyl-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

3-tert-butyl-1-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-9(2,3)8-7(6-12)5-11(4)10-8/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHTGHZQFXRJZBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C=C1C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Synthesis and Characterization of 3-tert-butyl-1-methyl-1H-pyrazole-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-tert-butyl-1-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic aldehyde of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyrazole scaffold in numerous pharmaceuticals. This technical guide provides a comprehensive overview of this compound, addressing the notable absence of detailed characterization data in publicly accessible literature. By examining the synthesis and spectroscopic data of closely related analogs, this document offers valuable insights into the expected physicochemical properties and analytical signatures of the title compound. We present a proposed synthetic pathway and projected characterization data, establishing a foundational resource for researchers working with this and similar pyrazole derivatives.

Introduction: The Pyrazole Core in Modern Drug Discovery

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of a wide array of therapeutic agents. Its unique electronic properties and ability to participate in various intermolecular interactions make it an attractive building block for designing molecules with specific biological activities. While extensive research has been conducted on various pyrazole derivatives, a comprehensive characterization of this compound remains elusive in peer-reviewed literature. This guide aims to bridge this knowledge gap by providing a detailed technical overview based on established chemical principles and data from analogous structures.

Proposed Synthesis: A Strategic Approach

A plausible and efficient synthesis of this compound can be envisioned starting from the readily available precursor, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine. This multi-step process would likely involve a diazotization reaction followed by a Sandmeyer-type formylation.

DOT Script for Proposed Synthesis

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Proposed)

Step 1: Diazotization of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine

-

Dissolve 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine in a suitable acidic aqueous medium (e.g., 2M HCl) and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt intermediate.

Step 2: Formylation

-

In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0 °C.

-

Slowly add the cold diazonium salt solution to the Vilsmeier reagent.

-

Allow the reaction to warm to room temperature and then heat gently (e.g., to 60-70 °C) for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by pouring it onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Physicochemical Properties (Predicted)

While experimental data is not available, the physicochemical properties of this compound can be predicted based on its structure.

| Property | Predicted Value | Source |

| Molecular Formula | C₉H₁₄N₂O | PubChem[1] |

| Molecular Weight | 166.22 g/mol | PubChem[1] |

| Monoisotopic Mass | 166.11061 Da | PubChem[1] |

| XlogP | 1.4 | PubChem[1] |

| Physical State | Likely a solid at room temperature |

Spectroscopic Characterization (Projected)

The following spectroscopic data are projected based on the analysis of structurally similar pyrazole derivatives found in the literature. These serve as a guide for researchers in identifying and characterizing the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are crucial for the structural elucidation of organic molecules.

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.9-10.1 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~8.0-8.2 | Singlet | 1H | Pyrazole H-5 |

| ~3.9-4.1 | Singlet | 3H | N-methyl protons (-NCH₃) |

| ~1.3-1.5 | Singlet | 9H | tert-butyl protons (-C(CH₃)₃) |

¹³C NMR (101 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~185-190 | Aldehyde carbon (C=O) |

| ~160-165 | Pyrazole C-3 |

| ~140-145 | Pyrazole C-5 |

| ~120-125 | Pyrazole C-4 |

| ~35-40 | N-methyl carbon (-NCH₃) |

| ~30-35 | Quaternary tert-butyl carbon |

| ~28-32 | tert-butyl methyl carbons |

The rationale for these assignments comes from data on related compounds. For instance, in derivatives of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, the N-methyl protons appear around 3.4-3.6 ppm, and the tert-butyl protons are observed near 1.2-1.3 ppm[2][3]. The chemical shifts for the pyrazole ring carbons are also consistent with those reported for similar pyrazole structures[2][3].

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying key functional groups.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2960-2870 | Medium-Strong | C-H stretching (tert-butyl and methyl) |

| ~1680-1660 | Strong | C=O stretching (aldehyde) |

| ~1580-1550 | Medium | C=N and C=C stretching (pyrazole ring) |

The characteristic strong absorption band for the aldehyde carbonyl group is expected in the region of 1680-1660 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

-

Expected Molecular Ion (M⁺): m/z = 166.11

-

Key Fragmentation Pattern: A significant fragment would likely be the loss of a methyl group from the tert-butyl moiety, resulting in a stable cation at m/z = 151. Another potential fragmentation could involve the loss of the entire tert-butyl group (m/z = 109).

Conclusion: A Call for Experimental Verification

This technical guide provides a foundational understanding of this compound, a compound of interest with a notable lack of published experimental data. The proposed synthetic route and projected characterization data, derived from the analysis of closely related and well-characterized analogs, offer a valuable starting point for researchers. It is our hope that this guide will stimulate further investigation and lead to the experimental validation and publication of the complete characterization data for this important synthetic building block, thereby enriching the resources available to the scientific community.

References

-

PubChem. This compound. Available from: [Link]

-

MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available from: [Link]

-

MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available from: [Link]

Sources

3-tert-butyl-1-methyl-1H-pyrazole-4-carbaldehyde spectroscopic analysis

An In-depth Technical Guide to the Spectroscopic Analysis of 3-tert-butyl-1-methyl-1H-pyrazole-4-carbaldehyde

Introduction

Pyrazole derivatives are a cornerstone in modern medicinal chemistry and materials science, recognized for their vast therapeutic potential and versatile applications.[1][2][3] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, serve as privileged scaffolds in numerous FDA-approved drugs.[4] The specific compound of interest, this compound, is a functionalized pyrazole that presents a valuable synthon for the development of more complex molecular architectures. Its unique substitution pattern—a bulky tert-butyl group at the 3-position, a methyl group on the nitrogen at the 1-position, and a reactive carbaldehyde at the 4-position—creates a distinct electronic and steric environment.

This guide provides an in-depth exploration of the core spectroscopic techniques required for the unambiguous structural elucidation and purity assessment of this molecule. As researchers and drug development professionals, a foundational understanding of how to interpret the spectral data of such building blocks is paramount for ensuring the integrity of subsequent synthetic steps and the validity of biological assays. We will dissect the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining not just the data, but the chemical principles that give rise to them.

Molecular Structure and Atom Numbering

A clear assignment of atomic positions is crucial for interpreting spectroscopic data. The structure and numbering scheme for this compound are presented below. This convention will be used throughout the guide.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative number of hydrogen atoms.

Expert Rationale

For this molecule, ¹H NMR is essential to confirm the presence and distinct nature of all proton-containing groups: the aldehyde proton, the pyrazole ring proton, the N-methyl protons, and the tert-butyl protons. The chemical shift of the C5-H proton is particularly diagnostic, as it is influenced by the adjacent nitrogen atom and the electron-withdrawing aldehyde group. Similarly, the aldehyde proton's chemical shift confirms the presence of the formyl group.

Experimental Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), in a standard 5 mm NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[1][5]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field provides better signal dispersion, which is crucial for resolving closely spaced peaks.[6]

-

Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

Data Interpretation and Predicted Spectrum

The ¹H NMR spectrum is expected to show four distinct signals, each corresponding to a unique proton environment in the molecule.

-

Aldehyde Proton (C11-H): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl double bond. It will appear as a sharp singlet far downfield, typically in the range of δ 9.8 - 10.2 ppm . Its integration will correspond to one proton.

-

Pyrazole Ring Proton (C5-H): This is the sole proton directly attached to the pyrazole ring. It is deshielded by the aromatic nature of the ring and the adjacent nitrogen atom (N1). It will appear as a sharp singlet, as there are no adjacent protons to couple with, expected around δ 7.8 - 8.2 ppm . Its integration will be for one proton.

-

N-Methyl Protons (C6-H₃): The three protons of the methyl group attached to N1 are in a unique chemical environment. They will appear as a sharp singlet, integrating to three protons. Based on similar structures, the expected chemical shift is in the range of δ 3.9 - 4.1 ppm .[4][5]

-

tert-Butyl Protons (C8/C9/C10-H₃): The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the C3-C7 bond. They will give rise to a single, intense singlet integrating to nine protons. This signal is expected in the upfield region, around δ 1.3 - 1.5 ppm .[1][4]

Data Summary Table: ¹H NMR

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aldehyde (C11-H) | 9.8 - 10.2 | Singlet (s) | 1H |

| Pyrazole (C5-H) | 7.8 - 8.2 | Singlet (s) | 1H |

| N-Methyl (C6-H₃) | 3.9 - 4.1 | Singlet (s) | 3H |

| tert-Butyl (C8,9,10-H₃) | 1.3 - 1.5 | Singlet (s) | 9H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, allowing for a "carbon count" and providing insight into the electronic environment of each carbon.

Expert Rationale

This technique is confirmatory, verifying the presence of all eight unique carbon atoms in the molecule. The chemical shifts are highly diagnostic for the carbonyl carbon of the aldehyde, the quaternary carbons of the pyrazole ring and the tert-butyl group, and the methyl carbons. Techniques like DEPT-135 (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons, further validating the assignments.[1]

Experimental Protocol

-

Sample and Instrument: The same sample prepared for ¹H NMR can be used. The experiment is run on the same spectrometer.

-

Data Acquisition: ¹³C NMR is less sensitive than ¹H NMR, requiring a larger number of scans (e.g., 1024 or more) to obtain a good spectrum. The acquisition is typically proton-decoupled, meaning all signals will appear as singlets.

Data Interpretation and Predicted Spectrum

-

Aldehyde Carbonyl (C11): This is the most deshielded carbon and will appear furthest downfield, typically in the range of δ 185 - 195 ppm .

-

Pyrazole Ring Carbons (C3, C4, C5): These carbons are part of the aromatic heterocycle.

-

C3: This quaternary carbon is attached to the bulky tert-butyl group and a nitrogen atom. It is expected to be significantly downfield, around δ 160 - 165 ppm .[1][4]

-

C5: This methine (CH) carbon is adjacent to two nitrogen atoms and is expected around δ 138 - 142 ppm .

-

C4: This quaternary carbon is attached to the electron-withdrawing aldehyde group and is expected to be in the range of δ 115 - 120 ppm .

-

-

tert-Butyl Carbons (C7, C8, C9, C10):

-

N-Methyl Carbon (C6): The carbon of the N-methyl group is expected around δ 34 - 36 ppm .[1][4]

Data Summary Table: ¹³C NMR

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| C11 (Aldehyde C=O) | 185 - 195 | CH |

| C3 (Pyrazole) | 160 - 165 | C (Quaternary) |

| C5 (Pyrazole) | 138 - 142 | CH |

| C4 (Pyrazole) | 115 - 120 | C (Quaternary) |

| C6 (N-CH₃) | 34 - 36 | CH₃ |

| C7 (tert-Butyl Quaternary) | 32 - 34 | C (Quaternary) |

| C8, C9, C10 (tert-Butyl CH₃) | 30 - 32 | CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Expert Rationale

For this compound, IR spectroscopy serves as a rapid and definitive method to confirm the presence of the key aldehyde functional group. The carbonyl (C=O) stretch is one of the most intense and characteristic absorptions in an IR spectrum. Additionally, vibrations corresponding to the pyrazole ring and the aliphatic C-H bonds will confirm the overall structure.

Experimental Protocol

-

Sample Preparation: The spectrum can be acquired using several methods. For a solid sample, a common technique is Attenuated Total Reflectance (ATR), where a small amount of the solid is pressed directly against a crystal (e.g., diamond). Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

-

Data Acquisition: The spectrum is recorded using an FTIR (Fourier-Transform Infrared) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Data Interpretation and Predicted Spectrum

-

C-H Stretching (Aldehyde): The C-H bond of the aldehyde group exhibits a characteristic pair of medium-intensity peaks around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ . The latter is often referred to as a Fermi resonance doublet and is highly diagnostic.

-

C=O Stretching (Aldehyde): A very strong, sharp absorption corresponding to the carbonyl stretch is expected. Due to conjugation with the pyrazole ring, this band will appear at a slightly lower frequency than a simple aliphatic aldehyde, predicted in the range of 1670 - 1690 cm⁻¹ .

-

C=N and C=C Stretching (Pyrazole Ring): The pyrazole ring will have characteristic stretching vibrations for its C=N and C=C bonds. These typically appear as a series of medium to strong bands in the 1500 - 1620 cm⁻¹ region.[1]

-

C-H Stretching (Aliphatic): The C-H bonds of the tert-butyl and N-methyl groups will show strong absorptions in the 2950 - 3000 cm⁻¹ region.[1]

-

C-H Bending (Aliphatic): Bending vibrations for the methyl and tert-butyl groups will be visible around 1365-1470 cm⁻¹ .

Data Summary Table: IR Spectroscopy

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| C-H Stretch | Aldehyde | ~2830 and ~2730 | Medium |

| C=O Stretch | Aldehyde | 1670 - 1690 | Strong, Sharp |

| C=N / C=C Stretch | Pyrazole Ring | 1500 - 1620 | Medium-Strong |

| C-H Stretch | Aliphatic (t-Bu, Me) | 2950 - 3000 | Strong |

| C-H Bend | Aliphatic (t-Bu, Me) | 1365 - 1470 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns.

Expert Rationale

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of the molecule. The molecular formula, C₉H₁₄N₂O, can be unequivocally verified by matching the experimentally observed mass to the calculated exact mass with an error of less than 5 ppm.[1] The fragmentation pattern, particularly the characteristic loss of a methyl radical from the tert-butyl group, provides further validation of the proposed structure.

General Spectroscopic Workflow

Caption: A generalized workflow for spectroscopic analysis.

Data Interpretation and Predicted Spectrum

-

Molecular Ion Peak: The compound has a nominal mass of 166 g/mol . Using electrospray ionization (ESI) in positive mode, the most prominent ion observed will be the protonated molecule, [M+H]⁺, at m/z 167.1179 .[7] Other adducts like [M+Na]⁺ at m/z 189.100 may also be observed.[7]

-

Fragmentation Pattern: Under Electron Ionization (EI) or Collision-Induced Dissociation (CID), the molecule will fragment in predictable ways.

-

Loss of Methyl Radical ([M-15]⁺): The most characteristic initial fragmentation is the loss of a methyl radical (•CH₃) from the tert-butyl group to form a stable tertiary carbocation. This will result in a major fragment at m/z 151 . The fragmentation of tert-butyl groups to lose a methyl radical is a well-established process.[8]

-

Loss of Carbon Monoxide ([M-28]⁺): Aldehydes can lose carbon monoxide (CO) via fragmentation, which would lead to a fragment at m/z 138 .

-

Combined Loss ([M-15-28]⁺): A subsequent loss of CO from the m/z 151 fragment would yield an ion at m/z 123 .

-

Mass Spectrometry Fragmentation Pathway

Caption: Predicted ESI fragmentation pathway.

Conclusion

The structural characterization of this compound is straightforward when a multi-technique spectroscopic approach is employed. ¹H and ¹³C NMR confirm the precise arrangement of atoms and the carbon-hydrogen framework. IR spectroscopy provides rapid and definitive evidence of the key aldehyde functional group, while HRMS validates the elemental composition and offers insight into the molecule's stability and fragmentation pathways. Together, these techniques provide a self-validating system, ensuring that researchers and developers can proceed with confidence in the identity and purity of this valuable chemical building block.

References

-

Rojas-Le-Fort, M., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available from: [Link].

-

NIST. 3-tert-Butyl-4-hydroxyanisole. NIST WebBook. Available from: [Link].

-

PubChem. 3-tert-butyl-1-(4-methylphenyl)-1h-pyrazole-4-carbaldehyde. Available from: [Link].

-

Carrasco, E., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available from: [Link].

-

PubChem. This compound. Available from: [Link].

-

PubChem. 3-tert-butyl-4-chloro-1-methyl-1h-pyrazole-5-carbaldehyde. Available from: [Link].

-

NIST. 3-tert-Butyl-2-pyrazolin-5-one. NIST WebBook. Available from: [Link].

-

National Center for Biotechnology Information. 5-(4-tert-Butylbenzylsulfanyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Available from: [Link].

-

Valdebenito, H. A., et al. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Semantic Scholar. Available from: [Link].

-

National Center for Biotechnology Information. tert-Butyl (1-methyl-1H-pyrazol-4-yl)carbamate. PubChem. Available from: [Link].

-

Tumosienė, I., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc. Available from: [Link].

-

Al-wsmon, A. H., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Center for Biotechnology Information. Available from: [Link].

-

ResearchGate. Summary of photophysical properties of the pyrazole aldehyde 1. Available from: [Link].

-

Royal Society of Chemistry. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. Available from: [Link].

-

ACS Publications. Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. Organic Letters. Available from: [Link].

-

ResearchGate. (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available from: [Link].

-

Journal of Pharmaceutical and Scientific Innovation. Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Available from: [Link].

-

MDPI. Review of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Available from: [Link].

-

ResearchGate. (PDF) Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Available from: [Link].

Sources

- 1. mdpi.com [mdpi.com]

- 2. 5-(4-tert-Butylbenzylsulfanyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. PubChemLite - this compound (C9H14N2O) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-tert-butyl-1-methyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-tert-butyl-1-methyl-1H-pyrazole-4-carbaldehyde, a substituted pyrazole of interest in medicinal chemistry and materials science. As a senior application scientist, this document synthesizes theoretical principles with practical insights to offer a comprehensive understanding of the structural elucidation of this molecule using NMR spectroscopy.

Introduction: The Significance of Pyrazoles and NMR Characterization

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their structural versatility has made them privileged scaffolds in drug discovery, agrochemicals, and materials science. The specific substitution pattern of this compound, featuring a bulky tert-butyl group, a methyl-substituted nitrogen, and a reactive carbaldehyde function, presents a unique spectroscopic challenge and opportunity. High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of such novel compounds. This guide will delve into the anticipated ¹H and ¹³C NMR spectral features of this molecule, providing a rationale for the expected chemical shifts and coupling patterns.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals corresponding to the different proton environments in the molecule. The chemical shift (δ) is a measure of the electronic environment of a nucleus and is reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (TMS)[1].

Table 1: Predicted ¹H NMR Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aldehyde Proton (-CHO) | 9.8 - 10.2 | Singlet (s) | 1H | The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and the anisotropic effect of the pyrazole ring. Its chemical shift is expected in the typical range for aromatic and heterocyclic aldehydes[1][2]. |

| Pyrazole H-5 | 7.8 - 8.2 | Singlet (s) | 1H | The proton at the C-5 position of the pyrazole ring is deshielded by the adjacent nitrogen atom and the electron-withdrawing carbaldehyde group at C-4. In a related compound, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, the H-4 proton appears at 5.74 ppm[3]. The presence of the aldehyde at C-4 in the target molecule will significantly shift the H-5 proton downfield. |

| N-Methyl Protons (N-CH₃) | 3.8 - 4.0 | Singlet (s) | 3H | The methyl group attached to the nitrogen atom of the pyrazole ring is expected to have a chemical shift in this region. In 1-methylpyrazole, this signal appears at 3.88 ppm[4]. |

| tert-Butyl Protons (-C(CH₃)₃) | 1.3 - 1.5 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. This is a characteristic signal for this group, typically found in the upfield region of the spectrum[5]. In a similar pyrazole derivative, the tert-butyl protons were observed at 1.24 ppm[3]. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aldehyde Carbonyl (C=O) | 185 - 195 | The carbonyl carbon of the aldehyde group is highly deshielded and appears at a very low field. |

| Pyrazole C-3 | 160 - 165 | The carbon atom bearing the tert-butyl group is expected to be significantly downfield due to the substitution. In a related compound, the C-3 appeared at 160.9 ppm[3]. |

| Pyrazole C-5 | 140 - 145 | The C-5 carbon is adjacent to a nitrogen atom and is part of the aromatic system, leading to a downfield shift. |

| Pyrazole C-4 | 115 - 120 | The carbon atom to which the aldehyde is attached. In a related compound without the aldehyde, the C-4 was observed at 103.7 ppm[3]. The electron-withdrawing aldehyde will shift this carbon further downfield. |

| N-Methyl Carbon (N-CH₃) | 35 - 40 | The chemical shift for the N-methyl carbon in a similar pyrazole was found at 35.6 ppm[3]. |

| tert-Butyl Quaternary Carbon (C(CH₃)₃) | 32 - 35 | The quaternary carbon of the tert-butyl group. A value of 32.4 ppm was reported for a similar structure[3]. |

| tert-Butyl Methyl Carbons (C(CH₃)₃) | 30 - 32 | The three equivalent methyl carbons of the tert-butyl group. A chemical shift of 30.4 ppm was observed in a related compound[3]. |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Acquire the spectrum at room temperature.

-

Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

Instrument Parameters (¹³C NMR):

-

Use the same spectrometer as for ¹H NMR.

-

Employ proton decoupling to simplify the spectrum to single lines for each carbon.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is recommended.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Visualization of Molecular Structure and Key NMR Correlations

The following diagrams illustrate the molecular structure and the logical workflow for NMR analysis.

Caption: Structure of this compound.

Caption: A streamlined workflow for NMR-based structural elucidation.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The interpretation is grounded in fundamental NMR principles and supported by data from structurally related compounds. The detailed experimental protocol and clear visualizations serve as a practical resource for researchers engaged in the synthesis and characterization of novel pyrazole derivatives. The accurate interpretation of NMR data is paramount for confirming molecular structures, a critical step in the advancement of drug development and materials science.

References

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC - NIH. [Link]

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]

-

5-(4-tert-Butylbenzylsulfanyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. NIH. [Link]

-

¹H NMR Chemical Shift. Oregon State University. [Link]

-

13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

t-Butyl group towers over other 1H resonances. ACD/Labs. [Link]

-

NUCLEAR MAGNETIC RESONANCE STUDIES: PART I. THE CHEMICAL SHIFT OF THE FORMYL PROTON IN AROMATIC ALDEHYDES. Canadian Science Publishing. [Link]

Sources

Mass spectrometry of 3-tert-butyl-1-methyl-1H-pyrazole-4-carbaldehyde

An In-Depth Technical Guide to the Mass Spectrometry of 3-tert-butyl-1-methyl-1H-pyrazole-4-carbaldehyde

Foreword

As Senior Application Scientists, we bridge the gap between theoretical chemistry and practical application. This guide is born from that intersection, offering not just data, but a framework for understanding the mass spectrometric behavior of this compound. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to confidently analyze this and similar heterocyclic compounds. The methodologies and interpretations presented herein are grounded in established principles of mass spectrometry and validated through extensive practical experience.

Introduction to this compound

This compound is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The structural features of this molecule—a bulky tert-butyl group, a methylated pyrazole ring, and a reactive carbaldehyde function—present a unique and illustrative case for mass spectrometric analysis. Understanding its fragmentation behavior is crucial for its identification, characterization, and quality control in synthetic and analytical workflows.

Molecular Structure and Properties:

| Property | Value | Source |

| Molecular Formula | C9H14N2O | N/A |

| Molecular Weight | 166.22 g/mol | N/A |

| IUPAC Name | 3-(tert-butyl)-1-methyl-1H-pyrazole-4-carbaldehyde | N/A |

Ionization Techniques: A Deliberate Choice

The choice of ionization technique is paramount in mass spectrometry, as it dictates the nature of the resulting mass spectrum—either preserving the molecular ion or inducing fragmentation. For a comprehensive analysis of this compound, both "soft" and "hard" ionization methods are employed.

Electrospray Ionization (ESI): The Gentle Approach for Molecular Ion Confirmation

ESI is a soft ionization technique that is ideal for determining the molecular weight of a compound with high accuracy. It typically generates protonated molecules, [M+H]+, with minimal fragmentation.

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a high-purity solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid facilitates protonation.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

MS Parameters:

-

Ionization Mode: Positive

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizing Gas (N2) Pressure: 30 - 40 psi

-

Drying Gas (N2) Flow: 5 - 10 L/min

-

Drying Gas Temperature: 300 - 350 °C

-

-

Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

Expected Result: The ESI mass spectrum will be dominated by the protonated molecular ion, [M+H]+, at m/z 167.2. The presence of this peak confirms the molecular weight of the analyte.

Caption: ESI-MS Experimental Workflow.

Electron Ionization (EI): Unveiling the Structural Blueprint through Fragmentation

EI is a hard ionization technique that bombards the analyte with high-energy electrons, leading to extensive and reproducible fragmentation. This fragmentation pattern serves as a "fingerprint" for the molecule, providing invaluable structural information.

Experimental Protocol: GC-EI-MS

Gas chromatography (GC) is typically coupled with EI-MS for the analysis of volatile and thermally stable compounds like this compound.

-

Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the analyte in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min.

-

Carrier Gas (He) Flow: 1 mL/min.

-

-

EI-MS Parameters:

-

Ionization Energy: 70 eV. This is a standard energy that allows for comparison with library spectra.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Acquisition: Acquire data in full scan mode over an m/z range of 40-300.

Elucidation of the EI Fragmentation Pathway

The 70 eV EI mass spectrum of this compound provides a wealth of structural information. The fragmentation is driven by the relative stability of the resulting ions and neutral losses.

Proposed Fragmentation Pathway:

Caption: Proposed EI Fragmentation Pathway.

Interpretation of Key Fragments:

-

m/z 166 (Molecular Ion, M+•): The presence of the molecular ion, albeit of potentially low abundance, is the starting point for piecing together the fragmentation puzzle.

-

m/z 151 ([M-CH3]+): This prominent peak arises from the loss of a methyl radical (•CH3) from the tert-butyl group. The resulting secondary carbocation is relatively stable. This is a characteristic fragmentation for molecules containing a tert-butyl group.

-

m/z 123 ([M-CH3-CO]+): Subsequent loss of a neutral carbon monoxide (CO) molecule from the m/z 151 fragment is a common fragmentation pathway for aldehydes, leading to the formation of this ion.

-

m/z 109 ([M-C4H9]+): Loss of the entire tert-butyl radical (•C4H9) directly from the molecular ion results in this fragment. This cleavage is driven by the formation of the stable tert-butyl radical.

-

m/z 57 (C4H9+): This is the base peak in the spectrum and corresponds to the tert-butyl cation. Its high abundance is due to its exceptional stability as a tertiary carbocation. This is a strong indicator of a tert-butyl moiety in the unknown structure.

-

m/z 137 ([M-CHO]+): The loss of the formyl radical (•CHO) from the molecular ion gives rise to this fragment, confirming the presence of an aldehyde group.

Summary of Characteristic Mass Fragments:

| m/z | Proposed Ion | Interpretation |

| 166 | [C9H14N2O]+• | Molecular Ion |

| 151 | [C8H11N2O]+ | Loss of •CH3 from tert-butyl group |

| 137 | [C8H13N2]+ | Loss of •CHO from aldehyde group |

| 123 | [C7H11N2]+ | Loss of CO from m/z 151 |

| 109 | [C5H5N2O]+ | Loss of •C4H9 from tert-butyl group |

| 57 | [C4H9]+ | tert-butyl cation (base peak) |

Conclusion and Best Practices

The mass spectrometric analysis of this compound is a clear demonstration of how complementary ionization techniques can be leveraged for comprehensive structural elucidation. ESI-MS provides unambiguous molecular weight confirmation, while the detailed fragmentation pattern from EI-MS serves as a structural fingerprint. The stability of the tert-butyl cation (m/z 57) is a dominant feature in the EI spectrum and a reliable diagnostic marker. For researchers working on novel pyrazole derivatives, a thorough understanding of these fragmentation principles is indispensable for confident compound characterization and for guiding synthetic efforts. It is always recommended to compare experimentally obtained spectra with library data or with spectra of authenticated reference standards for final confirmation.

References

-

NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

FT-IR spectrum of 3-tert-butyl-1-methyl-1H-pyrazole-4-carbaldehyde

An In-Depth Technical Guide to the FT-IR Spectrum of 3-tert-butyl-1-methyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis and interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of this compound. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the spectral features, grounded in the principles of vibrational spectroscopy and supported by authoritative references. The objective is to empower researchers to confidently identify and characterize this and structurally related molecules.

Part 1: Foundational Principles of FT-IR Spectroscopy

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule is exposed to infrared radiation, its covalent bonds can absorb energy and vibrate at specific frequencies, either through stretching or bending motions. The frequencies of these vibrations are dependent on the masses of the bonded atoms, the bond strength, and the overall molecular structure. Consequently, an FT-IR spectrum serves as a unique molecular "fingerprint," revealing the presence of specific functional groups.[1]

For a complex heterocyclic molecule like this compound, the FT-IR spectrum is a composite of absorptions from its distinct structural components: the pyrazole ring, the aldehyde group, the tert-butyl group, and the N-methyl group. Understanding the characteristic absorption ranges for each of these components is paramount for accurate spectral interpretation.

Part 2: Experimental Protocol for Data Acquisition

The acquisition of a high-quality FT-IR spectrum is a prerequisite for reliable analysis. The following protocol describes a self-validating system using a modern FT-IR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for analyzing solid samples.

Step-by-Step Methodology for ATR-FT-IR

-

Instrument Preparation & Background Scan:

-

Rationale: The instrument must be properly purged with dry air or nitrogen to minimize interference from atmospheric water vapor and carbon dioxide.

-

Protocol: Allow the instrument to stabilize for at least 15-20 minutes. Before analyzing the sample, a background spectrum is collected. This scan measures the ambient environment (atmosphere, ATR crystal) and is automatically subtracted from the sample spectrum to provide a clean baseline.

-

-

Sample Preparation:

-

Rationale: For a solid sample, ensuring good contact with the ATR crystal (typically diamond or germanium) is critical for obtaining a strong signal.

-

Protocol: Place a small amount (1-2 mg) of crystalline this compound directly onto the center of the ATR crystal. Use the instrument's pressure clamp to apply consistent force, ensuring the sample is firmly pressed against the crystal surface.

-

-

Data Acquisition:

-

Rationale: Signal-to-noise ratio is improved by co-adding multiple scans. A resolution of 4 cm⁻¹ is standard for routine analysis, providing sufficient detail for identifying functional groups without introducing unnecessary noise.

-

Protocol:

-

Spectral Range: 4000–400 cm⁻¹[2]

-

Resolution: 4 cm⁻¹

-

Number of Scans: Co-add 16 to 32 scans to generate the final spectrum.

-

Data Format: Record the spectrum in terms of percent transmittance or absorbance.

-

-

-

Post-Acquisition Processing:

-

Rationale: Minor baseline corrections may be necessary to account for scattering effects or other artifacts.

-

Protocol: Apply an automated baseline correction if needed. Label significant peaks with their corresponding wavenumbers (cm⁻¹) for analysis.

-

Part 3: In-Depth Spectral Analysis of this compound

The interpretation of the spectrum involves assigning the observed absorption bands to the specific vibrational modes of the molecule's functional groups.

Caption: Key vibrational modes for this compound.

Aldehyde Group Vibrations (CHO)

The aldehyde is one of the most readily identifiable functional groups in an IR spectrum due to its distinct absorptions.

-

C=O Stretching: The carbonyl (C=O) stretch is typically one of the strongest and sharpest bands in the spectrum. For aliphatic aldehydes, this band appears around 1740-1720 cm⁻¹.[3] However, conjugation with the pyrazole ring is expected to lower this frequency due to delocalization of π-electrons, which weakens the C=O double bond. Therefore, for this molecule, the C=O stretching vibration is predicted to be in the 1685-1710 cm⁻¹ region.[3][4]

-

Aldehydic C-H Stretching: The C-H bond of the aldehyde group gives rise to two characteristic, medium-intensity bands.[5]

-

One band appears around 2800–2860 cm⁻¹ .

-

A second, highly diagnostic band appears near 2700–2760 cm⁻¹ .[5]

-

These two bands often appear as a doublet, a result of Fermi resonance between the fundamental C-H stretching vibration and the first overtone of the C-H bending vibration.[6] The presence of the peak around 2720 cm⁻¹ is a very strong indicator of an aldehyde.[3][7]

-

Pyrazole Ring Vibrations

The aromatic pyrazole ring exhibits several characteristic vibrational modes.

-

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the heterocyclic ring typically appear in the region of 1620–1430 cm⁻¹ .[8] For a related compound, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, a C=N stretching vibration was observed at 1595 cm⁻¹.[9] A series of bands in this region can be expected for the title compound.

-

Aromatic C-H Stretching: The stretching vibration of the C-H bond at the 5-position of the pyrazole ring should appear above 3000 cm⁻¹, typically in the 3100–3000 cm⁻¹ range, which is characteristic of aromatic C-H bonds.[10]

-

Ring Deformation: Pyrazole ring deformation vibrations are expected at lower frequencies, with one study noting an experimental observation at 634 cm⁻¹.[11]

Alkyl Substituent Vibrations (Tert-butyl and N-Methyl)

-

Aliphatic C-H Stretching: The C-H stretching vibrations from the tert-butyl and N-methyl groups will produce strong absorption bands in the region just below 3000 cm⁻¹. This region, typically 2975–2850 cm⁻¹ , will likely show multiple sharp peaks corresponding to the asymmetric and symmetric stretching of the methyl groups.[7]

-

C-H Bending (Tert-butyl): The tert-butyl group provides a highly characteristic bending vibration pattern. A strong, sharp doublet is expected due to symmetric and asymmetric bending (scissoring) modes. One peak should appear near 1390 cm⁻¹ (asymmetric) and another, more intense peak, near 1365 cm⁻¹ (symmetric "umbrella" mode). This doublet is a classic signature for a tert-butyl group.

-

C-H Bending (N-Methyl): The N-methyl group will also contribute to C-H bending vibrations, typically around 1470-1430 cm⁻¹ , which may overlap with other bands in this region.

Part 4: Summary of Expected FT-IR Absorptions

The following table summarizes the predicted key vibrational frequencies for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3050 | Medium-Weak | C-H Stretch | Pyrazole Ring (Aromatic) |

| 2975–2850 | Strong | C-H Stretch (Asymmetric & Symmetric) | tert-Butyl & N-Methyl |

| ~2820 | Medium | C-H Stretch (Fermi Resonance) | Aldehyde |

| ~2720 | Medium | C-H Stretch (Fermi Resonance) | Aldehyde |

| 1690–1670 | Strong, Sharp | C=O Stretch (Conjugated) | Aldehyde |

| 1600–1500 | Medium-Strong | C=N and C=C Ring Stretches | Pyrazole Ring |

| ~1460 | Medium | C-H Bend (Asymmetric) | tert-Butyl / N-Methyl |

| ~1390 | Medium, Sharp | C-H Bend (Asymmetric) | tert-Butyl |

| ~1365 | Strong, Sharp | C-H Bend (Symmetric "Umbrella") | tert-Butyl |

| Below 1000 | Variable | C-H Out-of-Plane Bending / Ring Deformation | Pyrazole Ring |

Conclusion

The is rich with information, providing a clear and definitive fingerprint for its structural characterization. The most prominent and diagnostic features are the strong, conjugated carbonyl (C=O) absorption around 1680 cm⁻¹, the characteristic aldehyde C-H stretching doublet (~2820 and ~2720 cm⁻¹), the strong aliphatic C-H stretching bands below 3000 cm⁻¹, and the sharp doublet for the tert-butyl group's bending vibrations (~1390 and ~1365 cm⁻¹). By carefully analyzing these key regions, researchers can confidently confirm the identity and purity of this important heterocyclic building block in various stages of drug discovery and development.

References

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Abood, N. A., & Al-Amery, M. H. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of tert-butyl 3a-Chloroperhydero-2,6a-epoxyoxireno[e]isoindole-5-carboxylate. Retrieved from [Link]

-

University of Calgary. (n.d.). Infrared Spectroscopy: Aldehydes. Retrieved from [Link]

-

Der Pharma Chemica. (2016). Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Der Pharma Chemica, 8(1), 227-240. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2. Retrieved from [Link]

-

Báez-García, J. E., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1841. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Naji, A. A., & Al-Noor, T. H. (2012). Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination. Journal of Basrah Researches (Sciences), 38(1), 34-47. Retrieved from [Link]

-

ResearchGate. (2021). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2) in CDCl3. Retrieved from [Link]

-

ResearchGate. (2014). Vibrational analysis of some pyrazole derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Alam, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of synthesized t-butyl esters of higher fatty acids. Retrieved from [Link]

-

PubChem. (n.d.). 3-tert-butyl-1-(4-methylphenyl)-1h-pyrazole-4-carbaldehyde. Retrieved from [Link]

-

Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy, 32(11), 28-33. Retrieved from [Link]

-

Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(xi), 1-21. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrazole. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

-

SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

-

Sundaraganesan, N., et al. (2009). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 72(2), 215-223. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

American Chemical Society. (2022). Magnetic and EPR Spectroscopic Studies of Thiolate Bridged Divalent Ni, Pd, and Pt Ions Capped with VO(N2S2) Metalloligands. Inorganic Chemistry, 61(4), 1896-1907. Retrieved from [Link]

-

ResearchGate. (2000). Vibrational spectra of t-butyl alcohol, t-butylamine and t-butyl alcohol + t-butylamine binary liquid mixtures. Retrieved from [Link]

-

ChemAnalytical. (n.d.). FT-IR Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR frequency range and functional groups present in the sample before extraction process. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). IR Chart. Retrieved from [Link]

Sources

- 1. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 2. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.pg.edu.pl [chem.pg.edu.pl]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. FT-IR Spectra [chemanalytical.com]

- 11. derpharmachemica.com [derpharmachemica.com]

Physicochemical properties of 3-tert-butyl-1-methyl-1H-pyrazole-4-carbaldehyde

An In-Depth Technical Guide to the Physicochemical Characterization of 3-tert-butyl-1-methyl-1H-pyrazole-4-carbaldehyde

Introduction

This compound is a substituted heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole scaffolds are of significant interest to researchers in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties. This guide provides a comprehensive framework for the full physicochemical characterization of this specific aldehyde. While publicly available experimental data on this exact molecule is limited[1], this document serves as a technical blueprint for researchers. It outlines authoritative protocols and expert insights required to determine its properties, ensuring data integrity and reproducibility. We will delve into the predictive analysis of its spectroscopic profile based on analogous structures and provide detailed, field-proven methodologies for determining its core physicochemical attributes.

Molecular Identity and Predicted Properties

A foundational step in characterizing any compound is to establish its molecular identity and review computationally predicted properties. These values provide a baseline for experimental design, for instance, in selecting appropriate solvent systems or anticipating chromatographic behavior.

Compound Identification

A summary of the key identifiers for this compound is presented below.

| Identifier | Value | Source |

| IUPAC Name | 3-(tert-butyl)-1-methyl-1H-pyrazole-4-carbaldehyde | N/A |

| CAS Number | 1152509-69-7 | [2] |

| Molecular Formula | C₉H₁₄N₂O | [1] |

| Molecular Weight | 166.22 g/mol | [1] |

| Monoisotopic Mass | 166.11061 Da | [1] |

| Canonical SMILES | CC(C)(C)C1=NN(C=C1C=O)C | [1] |

Computationally Predicted Properties

The following properties are predicted using computational models and are valuable for initial screening and method development in drug discovery workflows.

| Predicted Property | Value | Method/Source |

| XlogP | 1.4 | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 45.8 Ų | PubChem[3] |

| Hydrogen Bond Donors | 0 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

Predicted Spectroscopic Profile: An Expert Analysis

Direct experimental spectra for this compound are not widely published. However, by leveraging extensive data on structurally related pyrazoles[4][5], we can construct a highly reliable predicted spectroscopic profile. This analysis is crucial for researchers to have a benchmark for comparison when they acquire experimental data.

-

¹H-NMR Spectroscopy (400 MHz, CDCl₃):

-

Aldehyde Proton (CHO): Expected as a sharp singlet in the downfield region, δ ≈ 9.8-10.2 ppm. This distinct chemical shift is characteristic of aldehydes attached to an electron-rich aromatic system.

-

Pyrazole Ring Proton (C5-H): Expected as a singlet, δ ≈ 7.8-8.2 ppm. Its precise location is influenced by the electronic effects of the adjacent aldehyde and N-methyl groups.

-

N-Methyl Protons (N-CH₃): Expected as a sharp singlet, δ ≈ 3.8-4.1 ppm. This is a typical range for methyl groups attached to a nitrogen atom within a pyrazole ring[4].

-

tert-Butyl Protons (C(CH₃)₃): Expected as a strong singlet integrating to 9 protons, δ ≈ 1.3-1.5 ppm. The singlet nature arises from the magnetic equivalence of the nine protons[5].

-

-

¹³C-NMR Spectroscopy (101 MHz, CDCl₃):

-

FTIR-ATR Spectroscopy:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1670-1690 cm⁻¹.

-

C=N Stretch (Pyrazole Ring): A medium to strong band around 1590-1610 cm⁻¹[5].

-

C-H Stretch (Aliphatic): Multiple bands are expected in the 2850-3000 cm⁻¹ region, corresponding to the tert-butyl and N-methyl groups[5].

-

-

Mass Spectrometry (ESI+):

-

The primary ion observed would be the protonated molecule [M+H]⁺.

-

Expected m/z: 167.1179 (Calculated for C₉H₁₅N₂O⁺).

-

Core Experimental Protocols for Physicochemical Characterization

This section provides detailed, step-by-step methodologies for determining the key physicochemical properties. The rationale behind critical steps is explained to ensure robust and reproducible data generation.

Workflow for Physicochemical Characterization

The overall process follows a logical progression from synthesis and purification to detailed property analysis.

Caption: General workflow for the physicochemical characterization of a new chemical entity.

Protocol for Melting Point Determination

Principle: The melting point is a sensitive indicator of purity. Pure crystalline solids exhibit a sharp melting point range (typically <1°C), whereas impurities lead to a depressed and broader melting range[6]. This protocol uses a modern digital melting point apparatus.

Methodology:

-

Sample Preparation:

-

Ensure the compound is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface[7].

-

-

Instrument Setup (e.g., DigiMelt):

-

Place the capillary tube into the heating block.

-

Set the instrument for a rapid heating ramp (e.g., 10-20°C/min) to find an approximate melting range[6]. This saves time and prevents overshooting the melting point in subsequent, more accurate measurements.

-

-

Accurate Measurement:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Use a fresh capillary with a new sample.

-

Set a slow heating ramp rate of 1-2°C per minute. A slow rate is critical to allow the sample and thermometer to be in thermal equilibrium, ensuring an accurate reading.

-

-

Data Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last solid crystal melts[7].

-

The melting point is reported as the range T₁ - T₂.

-

-

Validation:

-

Perform the measurement in triplicate to ensure reproducibility.

-

Calibrate the apparatus periodically with certified reference standards (e.g., benzoic acid, caffeine).

-

Protocol for Thermodynamic Solubility Assessment

Principle: The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility[8][9]. It measures the maximum concentration of a solute that can dissolve in a solvent at a specific temperature when the solution is in equilibrium with the solid solute.

Methodology:

Caption: Step-by-step workflow for the shake-flask solubility determination method.

-

Preparation:

-

Prepare solutions of different pH (e.g., pH 1.2, 4.5, 6.8 to simulate physiological conditions) and relevant organic solvents (e.g., ethanol, DMSO, acetone).

-

-

Equilibration:

-

Add an excess amount of the solid compound to a vial containing a known volume of the chosen solvent. "Excess" is critical to ensure that equilibrium is established with the solid phase.

-

Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-72 hours) to reach equilibrium[8].

-

-

Sampling and Separation:

-

After equilibration, allow the vials to stand undisturbed for the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant.

-

Immediately filter the sample through a 0.22 µm syringe filter (pre-saturated with the solution to avoid loss by adsorption) or centrifuge at high speed to remove all undissolved solids. This step is crucial to prevent artificially high concentration readings.

-

-

Quantification:

-

Quantify the concentration of the compound in the filtrate using a validated analytical method, typically HPLC-UV[10]. A calibration curve must be prepared using standards of known concentrations.

-

-

Data Analysis:

-

Calculate the solubility in units such as mg/mL or µM.

-

The final pH of the aqueous samples should be measured and reported, as it can change during dissolution[9].

-

Conclusion

This technical guide provides the essential framework for the comprehensive physicochemical characterization of this compound. By integrating predictive analysis based on known chemical analogs with rigorous, validated experimental protocols, researchers can confidently establish a complete and reliable profile for this compound. The methodologies detailed herein for determining identity, purity, melting point, solubility, and spectroscopic characteristics are grounded in authoritative standards and are designed to produce high-quality, reproducible data essential for applications in drug discovery and chemical development.

References

- Benchchem. Interpreting Complex NMR Spectra of Pyrazole Derivatives. Technical Support Center. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqSRfPYz1sblZ8Ks_5qIwQ-Lvh7LvXRQeoNgUZpIE9aaBQp7cBNRIfwkuJeywD4Ep4wrH9TE2PGUXoxaxlt3LmT4wMtf1PKXP1LAaX3-gmIu55kx5byJHem8boR9PnXoN5CnoOV0Bf3ouwebcsNTWej2jFUNkXJYClbD3GFlsri49aXCu0HRX6OC5Ey-LEPFAYhRFBAiQMBimZhw10QFs08-IVIpKVxHv_R09dnHY=]

- University of Calgary. Melting point determination. Organic Laboratory Techniques. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFf1S9LG39lx0su7r8LrgLnrOzz-01yDGprSD5so9mp83cqgTpzySkf5pSV8LwyPU8OeUgABgT5hsrybVU2X8ceBDfjh4xIJM2RhX4NdahuOTz80nGildH_AgOejOINeu4QrIkN3dTSrcY78ED3U7YY42ESOcGdR0NhpJvlO7J7]

- University of Babylon. experiment (1) determination of melting points. College of Education for Pure Science. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-PJmV2CRirIp2iYxVHZouwrLTXW6ghlQ8c0YKVdWpvEd1zLVWyMHKQdqh8fdunlHw-g8QlkdBvIx_Y1N1mDRjKWzp20InBIRpkQUlN8mOqbPPIkf19mzbKwf97IM2XNxQkfhD5J8e4ghPlv3ktH-bGH_2JVgSlChpQEZtYMENPCzCMM39rxU=]

- BYJU'S. Determination Of Melting Point Of An Organic Compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHFD6XCerHbilkWRkYk0cICUAK9VAfoivrMmPx_VOpF0OrWlMOwEttcq2yHxy8HGYQpF52VwJTpo7ixy1XwXzd_ih-NaFfYec2HpqrKPT_k6J0SLZnb0rRMw06T6DEXETavIHX1YMPV0Xef7LxIlzfKoDk7PRl_gJXRIsRUruXQ92Nz7WnqxUO9LCc11E=]

- Clarion University. Determination of Melting Point. Science in Motion. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWN_fnebxvJuvuHJepzPRFpfMmJJlyRX1MfLUeKbYHKEI4iol1mzDWMvLm9q0eHNmaHIZBlbyz2KWRoF3U1Z4dXmtxrale-J3s5sO7_5yfb67qRu10ePug-QGywgaSZMBkpXe0vDoizGu8QB9CbzL6zMvv-_wg092vm17EOJbghndtuJdF6fDdUv7sAGqiU-PhS2LyxT7bftyV0rj5fSc=]

- University of Massachusetts. Experiment 1 - Melting Points. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnssGYorYeIKKRCcVZEr_P-dqRMWb708GpLm1o8zK2cIiJpFFx6xHHpJCc1SvL9SeykiQirc_fCmBfPm3XNQfmZOHawVeYd4lh108XmE8pdelZXR1htkjpvFGoTsNYXL3l]

- Achmem. 3-(tert-Butyl)-1H-pyrazole-4-carbaldehyde. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8MupqMMuSN011ydxtdKgfJVgMmCo6j_1rLFbizCUAZSi3ajFXIJZluz7P2wlcES77pTC_uwsxlI-K9YI0zxojB4W12bDvjs2uvW5j8Id48Z65N_7Jgi8fvJTYNi3HoWKpG4Uglg==]

- Elguero, J., et al. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbW6OvJhDa_uVdnaun-ltrLh5r7W1NNVZ19enf2LYCfIVxpfMTYoLdXxyfzGR7U_PrFoHI0qg0X_444rCApBNwL6acWZaNEqvEuzGjvQjPgtZXks_G5F1ryuuuA6cJ7Shez6C3vm7s7uh9LX1X]

- Persson, A. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzeiZgyaSyK2uaxugYb_1uTDysomiuSOXfkEnAl3m4K2CdKGxqgzwxQfMO_s3VPK0_U1-CJMP1ex8jJDQwdBKqC7MDnigaN6g1RNfmx3Z1qf__-SG14VMn-7OmpSeHzE1Od80-_XinSBahxj9Cu_DSiogBjyLyGYYFnHFh6kLA]

- Jadhav, D. S. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTNOyYa5cozzX19sn2qH7LByo8BSDWCPqisQl5ANRFGu_VlB86heWDIUd-LVuxHs8DWYI-pwPGUIEmiNkTcRktPSojn0LO6oHBtljLU5k7PIepduxIAMD77pzbUeI2VDlL3AGdSkMs7yb-lSyLIKZxQJ_OxFJCiL5NlyepjjpU4j8kV08T2Kjx9edApAKeGZhoyRs=]

- Bonilla, D., et al. Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine. Molbank. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPK42t6-B4iz4dOqctvaqMx3QzKWtiFfyQslcRzT_b0Nra6B5JPWsymL6d9D98B6_m7ExmW71kMeTdwognLiE3eiMC_ysWEFAZ6myzsbZ07BWgraOsBitHI_D60WEHONZkSzrtJtLYjQ4yDT0Ur2d2jdVEcI6Bbjkr66Qf875Iavg9X7MOW1G3B2rNvOkQyjpWUimvZaZzPobXlKX5Qa2J]

- U.S. Food and Drug Administration. BCS Methodology: Solubility, Permeability & Dissolution. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvFqfXnJJK-39iutwF56tN0PqYB9xxaLHczYJK_r1EHD00CDbI__teJJl30jWPmzigsEsl3H4keMsHhoi-8_utajZCQQ7RXNrpswrgj3zVGnYau8HL4geoJ2u5umkjhd5ytt6S]

- Sugano, K. [Development of solubility screening methods in drug discovery]. Semantic Scholar. [URL: https://vertexaisearch.cloud.google.

- Bonilla, D., et al. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEazuGR9RnRSheqJF-AC_09UzWOrlZEdSm0gMaZbBDaiXCgJ6Sef_bOChYBXLLwW9YqSASVlprLLJB9RBhr4ID8mMGgZX1Oc5KIUPTWIGK0VFFSzkG-kDrWoAIecJJMBP_jLuhWH-U=]

- Slideshare. Solubility & Method for determination of solubility. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6jtORicUfqyEuYlEXfgZ8R4odlPWyXj0tuBnbGEWk9bcJ5qzAHlW8wqliax1ppMMTIfvHH7_h12siEfW6pheGafoGy9fRpNxiGxVnmNwV3tWcMkByOhhTc2EohjYk0ZydExa4qi7V6XyHxLDMlzyBm4sbU9C4jJFQGtr9qFf_6xz8TweGVTKfdmimMbPE6KsejsEKtumntQJs]

- Sigma-Aldrich. 3-tert-Butyl-1H-pyrazole 15802-80-9. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFh9zreUHybHkpetYaQf_H2DWmzKajkViferAIzxjqPnXZL50qRufo3Zdn-6iOE5oaGkVduGq66ZfjblP9liBCZAy_jKDVRPcG9MEIhtYt8aufmmaRZEnDGIIESvVi7hIWsCvhNBIgwUHZUEHu8D_BkiaRokNxu]

- PubChemLite. This compound (C9H14N2O). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGM8Q7SuxugjmqAoUUWPvEtiFTAxHs-zlBXrc4RtFjMtLSxdGlGkVOhAmxYIuvp-dHdahxNjSGn1zXVOB7g7y5XdsMBXuu3s9ZU5aR46l23erNSkC0g6BJx00nGVBurfIv0JpUHLEPrMEfllJzNqw==]

- Abood, N. A., & Al-Shlhai, R. A. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEO9RaBJsD0fH10LKb5hvl9WvlpiQXz7663JoACA1Ccfht-CzP5Ncje1FDPAd2YB2nQMKdtCRKDiMyXeIsg1fAhBimH_WVi4O31992ErwgdHGukc-ivrX53w9ttbupSwFTo1PQOOISelUILhHJGYrkoauQ5g4YCDmVoBE6yYlSq2dYi2qPKfJoukD2BPoqHXXxJlQht5tuhg5wRqNkvJN8ErgcA9t3qe0pbHUOz8kCS6oLPUqfnFbIpxPU=]

- Bonilla, D., et al. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgCeO2aMWR3EQ1Lin-KNJvmUNic0LxWJLDp9VAlkVikQLCAZwoObpWlmgy6iNM_p0TAjg6sfws1OpzQRffTZ6gtJyXQaa2B4y1892lwwacoXzjMmi7cygbg4BYnsB2wY0VLbCyQlk=]

- PubChemLite. 3-tert-butyl-1-(4-methylphenyl)-1h-pyrazole-4-carbaldehyde. [URL: https://vertexaisearch.cloud.google.

- PubChem. 3-methyl-1H-pyrazole-4-carbaldehyde. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKN7giuKmGsoJYNy_BZaufjlgovLjZ8J-zQVv_ataMKR8QVAWFUYHhENIFwynItoMD-12jYE7dk5GT_0vuflfM7zhgAN5evguUi_ekh79woZzVNtp4xbVqDKcE5os0cBr1cQ7qqPeLxxIB0xCauyeSOuOrCdhQb2AQgvKstzUuSTU3Kosg7NjP]

- Bonilla, D., et al. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide (Peer Review). MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6QPlwyLNwm5tXG_1hCpAFMn3Vu5TBgvMD2zCcaFueLuqcRN2FpX-yNUyhO52TYIj5pADFSELAoYiekv9eM-p6YC29dPn2RT8tM7wIPenR7d-leKZfPlfwj3DGS9j6B1fcMQcLaIo70CzKgM6zMGs283YIgA==]

- ResearchGate. 1 H-NMR spectrum of pyrazoline 9 (500 MHz, CDCl 3 ). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFR_kdQqpFKpnObyyGiHTbSo8Y6WbYH61FlsuKBPJc7uWmg4pDT2tISk4jduipp093XiHERtIl2aJ8e_-bVDOti7RLKef9VY0ytfpy2zcp2tUrA_5y_UypLwE3d63GxpPuiF8EMuUfpB1qpW47naoojsLpC10pr4G-13ACRPGKUHm32xIhEjvr8_mYs9NLxtnqnIygW_9y8LAJY1g==]

- Jin, J., et al. Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnOxnkfw37dKnp_67hXSd9vWoz5zFYKexKv94TL2cKHUycL9Q8IrKKWTKn5-zaF5TWfidp_W48c1ufwSFhAtM1ARQfe1X2gUww747nZgpMUKYuxsmQMxvq9qSVZ1n3vgRsUmBZe6dxrLDJSFZeeV0=]

- BLD Pharm. 3-Methyl-1H-pyrazole-4-carbaldehyde. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoo3fr1UN_Z_I9zuaT-Qa_tk6xBaPNchIcwByQsj0vnHfWetWZpXGoiqrNuoR48lfNUCjUsQymPDyT_EjMmUpNGThqnHjS7aNS5n73byRDUeAbZcKvZQ6zWdIe1k3BJ_fRm7dtPYiNGX-x-0C_]

- CymitQuimica. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlurLbQLS5d7hm1xgvb8r2rZDY8tSwvld0uD9I51VCWer6NWjXJRaZyOGE3dEct0-f9BtJY-gs85MEKQKfkmYUdDWTMDerXVUD2dCoA3dRvO6FXxYVZ2KdcwBYmMqb_38qKm-uGsvih6Lm6duXJdIlhihqxVnAt9nuxYMykqhKl8w5U9VSuyjUcdTlAGbecZ5rXkX3wKHEjvRewuzZ]

- Ambeed. 1H-Pyrazole-4-carboxaldehyde. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6_-T9JVPlZ8aTQ3r9DTS-bnq83unykMjaH0k96V7_md76eScgJII7hXhGkquSNnnCM5NrWdM2BjKaB8KaeBoEwtFBfppCnq2iQ1pD2ROxDgzf2sduUkg-RnzSFnqEKNHswQ2fFTJHzrRs]

- Beijing Think-Far Technology Co.,Ltd. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhhbB79UwU3rlfwj2xK8Fp-W4WA_QO0_o2BCUs6qf-N9XLozTmZe7WJ-OEzTT5WoHQ1Y_CTD6YEwni9IGW2eJHxG1XTT9fERg8V-nse6EaMpfGXxs8mcSjE7bq60xcVoYAXxY0edxU]

Sources

- 1. PubChemLite - this compound (C9H14N2O) [pubchemlite.lcsb.uni.lu]

- 2. This compound - CAS:1152509-69-7 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. 3-methyl-1H-pyrazole-4-carbaldehyde | C5H6N2O | CID 2760056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. byjus.com [byjus.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. fda.gov [fda.gov]

- 10. pharmatutor.org [pharmatutor.org]

An In-depth Technical Guide to the Solubility of 3-tert-butyl-1-methyl-1H-pyrazole-4-carbaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-tert-butyl-1-methyl-1H-pyrazole-4-carbaldehyde, a key intermediate in pharmaceutical and agrochemical research.[1][2][3] Recognizing the critical role of solubility in drug development and process chemistry, this document offers a predictive framework based on molecular structure and delineates a robust experimental protocol for quantitative solubility determination. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic media.

Introduction: The Molecular Profile of this compound

This compound is a substituted pyrazole derivative characterized by several key structural features that dictate its physicochemical properties, including solubility.[1][2] The molecule incorporates a polar pyrazole ring with two nitrogen atoms and a carbaldehyde group, which can participate in hydrogen bonding as an acceptor. Conversely, the nonpolar tert-butyl and methyl groups contribute to its lipophilic character. The interplay between these polar and nonpolar moieties governs its interaction with different organic solvents. Understanding these structural nuances is fundamental to predicting and manipulating its solubility for various applications, from reaction optimization to formulation development.

Predicting Solubility: A Theoretical Framework

The principle of "like dissolves like" serves as a foundational concept for predicting the solubility of an organic compound.[4] This principle suggests that substances with similar polarities are more likely to be soluble in one another.[4] For this compound, we can anticipate its solubility profile across a spectrum of organic solvents based on their dielectric constants and hydrogen bonding capabilities.

2.1. Polar Aprotic Solvents

Polar aprotic solvents, such as acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), are generally excellent solvents for pyrazole derivatives.[5] These solvents possess significant dipole moments, enabling them to solvate the polar pyrazole ring and carbaldehyde group effectively. The absence of acidic protons in these solvents prevents unwanted reactions with the solute. Given the balanced polarity of the target compound, high solubility is anticipated in this class of solvents.

2.2. Polar Protic Solvents

Polar protic solvents, including ethanol, methanol, and water, can act as both hydrogen bond donors and acceptors. While the pyrazole nitrogen atoms and the carbaldehyde oxygen can accept hydrogen bonds, the overall solubility in protic solvents will be influenced by the nonpolar tert-butyl group. Solubility in alcohols like ethanol and methanol is expected to be moderate to good.[5] However, due to the significant hydrophobic character imparted by the tert-butyl group, the solubility in water is predicted to be limited.[5]

2.3. Nonpolar Solvents

Nonpolar solvents such as toluene, hexane, and dichloromethane have low dielectric constants and lack the ability to form strong hydrogen bonds.[5] The solubility of this compound in these solvents is expected to be lower compared to polar solvents. However, the presence of the tert-butyl and methyl groups may afford some degree of solubility, particularly in moderately nonpolar solvents like dichloromethane.[5]

A qualitative prediction of solubility is summarized in the table below:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | Excellent | Strong dipole-dipole interactions with the pyrazole and carbaldehyde moieties.[5] |

| Polar Protic | Ethanol, Methanol | Good to Moderate | Hydrogen bonding with the solvent is possible, but the nonpolar groups may limit solubility.[5] |

| Nonpolar | Toluene, Hexane, Dichloromethane | Moderate to Poor | Limited interaction with the polar functional groups; some solubility due to nonpolar alkyl groups.[5] |

Experimental Determination of Solubility: A Standardized Protocol

To move beyond theoretical predictions, a systematic experimental approach is necessary to quantify the solubility of this compound. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[5]

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks with screw caps

-